2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
The compound “2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the linear formula C19H13NO5S . It has a molecular weight of 367.383 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 367.383 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Ene-Type Reactions and Acyl Group Transfer
Research by Bottomley, Boyd, and Monteil (1980) explored ene-type reactions involving the transfer of acyl groups to unsaturated compounds. This study demonstrated the compound's role in facilitating acyl transfer, highlighting its potential in synthetic organic chemistry and the creation of novel compounds through ene-type reactions (Bottomley, Boyd, & Monteil, 1980).
Fluorescent Probe Development for DTT Detection
Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting DTT (1,4-dithiothreitol), leveraging a compound structurally related to the given chemical. This probe, utilizing the unique properties of the compound, showed fast response, excellent selectivity, and was successfully applied in one- and two-photon imaging of DTT in HepG2 cells, indicating its significance in biochemical assays and cellular studies (Sun et al., 2018).
Synthesis of Heterocyclic Derivatives
A study by Liu, Jian, Sebhat, and Nargund (2006) reported on the high-yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], employing strategies that utilize N-(2-nitrophenyl)sulfonyl as both an activating and protecting group. This research contributes to the field of heterocyclic chemistry, showcasing the compound's utility in generating spirocyclic structures, which are valuable in medicinal chemistry and drug design (Liu, Jian, Sebhat, & Nargund, 2006).
Photo-Induced Electron Transfer Studies
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione. These studies focused on the luminescent properties and photo-induced electron transfer, revealing the compound's potential in developing pH probes and understanding electron transfer mechanisms (Gan et al., 2003).
Visible Light-Promoted Synthesis
Liu et al. (2016) achieved the synthesis of heterocyclic derivatives 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-promoted reaction, showcasing the compound's versatility in organic synthesis and potential applications in developing new materials and molecules (Liu, Cong, Liu, & Sun, 2016).
Properties
IUPAC Name |
2-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-8-10-20(11-9-17)32(30,31)26-14-12-18(13-15-26)16-27-24(28)21-6-2-4-19-5-3-7-22(23(19)21)25(27)29/h2-11,18H,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEDMQDSYPPBBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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